molecular formula C13H10F2O B154461 (2-Fluorophenyl)(4-fluorophenyl)methanol CAS No. 153877-53-3

(2-Fluorophenyl)(4-fluorophenyl)methanol

Cat. No. B154461
M. Wt: 220.21 g/mol
InChI Key: WBWUCGGEUJGAIH-UHFFFAOYSA-N
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Description

“(2-Fluorophenyl)(4-fluorophenyl)methanol”, also referred to as 4,4’-difluorobenzhydrol, is a diphenyl methanol building block with two fluorine atoms at the para-position . It is an important building block for synthesizing antipsychotic drugs such as fluspirilene, pimozide, and penfluridol .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. A study reported the synthesis, characterization, spectral, and fluorescence properties of bis (4-fluorophenyl)-methoxy substituted nickel phthalocyanine . The new compound was characterized by elemental analysis, UV–Vis, FT-IR, 1 H-NMR, and mass spectra .


Molecular Structure Analysis

The molecular structure of “(2-Fluorophenyl)(4-fluorophenyl)methanol” is complex due to the presence of two fluorine atoms at the para-position . More detailed structural analysis would require advanced techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving “(2-Fluorophenyl)(4-fluorophenyl)methanol” are complex and can lead to various products depending on the reaction conditions . For example, it can react with other compounds to form new substances with potential applications in various fields .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Fluorophenyl)(4-fluorophenyl)methanol” are influenced by its molecular structure. It is a diphenyl methanol building block with two fluorine atoms at the para-position . Detailed information about its melting point, boiling point, density, and other properties would require specific experimental measurements .

properties

IUPAC Name

(2-fluorophenyl)-(4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,13,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWUCGGEUJGAIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluorophenyl)(4-fluorophenyl)methanol

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